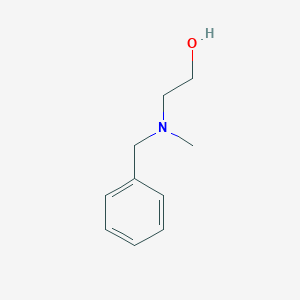

N-Benzyl-N-methylethanolamine

Overview

Description

N-Benzyl-N-methylethanolamine: is a tertiary benzylamine with the chemical formula C10H15NO . It is a clear, colorless to slightly yellow liquid with a characteristic amine-like odor. This compound is known for its high capacity to adsorb proteins and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-Benzyl-N-methylethanolamine typically begins with benzyl chloride and sodium methoxide.

Reaction Steps:

Industrial Production Methods:

- The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Benzyl-N-methylethanolamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Properties:

- Molecular Formula: C10H15NO

- Boiling Point: 95-105 °C at 2 mmHg

- Density: 1.017 g/mL at 25 °C

- Solubility: Soluble in water, alcohol, and ether

Mechanism of Action:

NBMEA functions primarily as a surfactant that can adsorb proteins effectively. Its interaction with proteins may alter their structure or function, which is critical in various biochemical applications. The compound's stability across a range of pH levels enhances its utility in different environments.

Chemistry

- Surfactant Properties: NBMEA is utilized as a surfactant due to its high capacity for protein adsorption. This characteristic is exploited in various chromatographic techniques to purify proteins from complex mixtures.

- Synthesis of Dihydropyrimidinones: It is involved in the preparation of dihydropyrimidinones, which serve as sodium iodide symporter inhibitors—important for regulating iodide accumulation in the thyroid gland.

Biology

- Chromatographic Methods: NBMEA is employed in chromatographic methods to enhance the purity of human immunoglobulin preparations. It acts as an adsorbent that selectively binds target proteins while minimizing contamination from prion proteins.

- Point-of-Care Diagnostics: Recent studies have demonstrated the use of NBMEA-modified agarose beads in centrifugal microfluidic platforms for rapid COVID-19 diagnostics, highlighting its versatility in biological applications.

Medicine

- Pseudopeptide Synthesis: The compound is significant in synthesizing new classes of pseudopeptides that act as potential inhibitors of β-sheet aggregation, which is relevant for treating diseases associated with protein misfolding.

- Diagnostic Agents: In medical diagnostics, NBMEA serves as a crucial agent for detecting chromatographically separated monoclonal antibodies, facilitating the production of high-purity antibodies essential for therapeutic applications.

Industrial Applications

- Production of Monoclonal Antibodies: NBMEA's role in the purification processes contributes to the industrial production of monoclonal antibodies, which are vital for both therapeutic and diagnostic purposes.

- Environmental Considerations: The production processes involving NBMEA are designed to be economically viable and environmentally friendly, reducing waste and improving overall yield compared to traditional methods .

Case Studies and Research Findings

-

Purification Techniques:

- A study highlighted the effectiveness of NBMEA as a ligand in chromatographic purification processes. When immobilized on chromatographic materials, it exhibited selective binding affinity for target proteins, significantly enhancing purification efficiency while minimizing prion contamination risks.

-

COVID-19 Diagnostics:

- Research showcased the integration of NBMEA-modified agarose beads within microfluidic platforms, demonstrating rapid and accurate diagnostic capabilities for COVID-19 detection. This application underscores the compound's potential in addressing global health challenges.

-

Protein Misfolding Diseases:

- Investigations into pseudopeptides synthesized from NBMEA revealed promising results as potential inhibitors against β-sheet aggregation linked to neurodegenerative diseases such as Alzheimer's. These findings position NBMEA as a critical component in developing therapeutic strategies against such conditions.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methylethanolamine involves its interaction with proteins and other biomolecules. As a tertiary benzylamine, it can form hydrogen bonds and electrostatic interactions with target molecules. These interactions facilitate the adsorption and removal of impurities in chromatographic methods .

Comparison with Similar Compounds

N-Methylethanolamine: An alkanolamine with the formula CH3NHCH2CH2OH.

Dimethylethanolamine: Another alkanolamine used in the production of polymers and pharmaceuticals.

Diethylethanolamine: Similar to N-Methylethanolamine but with two ethyl groups instead of one methyl group.

Uniqueness:

- N-Benzyl-N-methylethanolamine is unique due to its high capacity for adsorbing proteins and its specific applications in removing impurities from immunoglobulin preparations. Its ability to act as a surfactant and its use in synthesizing sodium iodide symporter inhibitors further distinguish it from similar compounds .

Biological Activity

N-Benzyl-N-methylethanolamine (NBMEA) is a tertiary amine that has garnered attention for its biological activities and applications in various fields, particularly in biochemistry and pharmacology. This article reviews the biological activity of NBMEA, focusing on its role as a surfactant, its interaction with proteins, and its potential therapeutic applications.

This compound has the chemical formula CHN and a molecular weight of 165.24 g/mol. It is typically presented as a clear yellowish liquid. The structure includes a benzyl group and a methylethanolamine moiety, which contributes to its surfactant properties and its ability to interact with biological molecules.

1. Surfactant Properties

NBMEA exhibits significant surfactant properties, particularly in the context of protein adsorption. It has been utilized effectively in the purification processes of human immunoglobulin preparations, where it helps remove impurities by adsorbing unwanted proteins while allowing the target antibodies to remain intact . This property is crucial for producing high-purity monoclonal antibodies used in diagnostics and therapeutics.

2. Chromatographic Applications

In chromatography, NBMEA serves as a ligand for separating biomolecules. Its ability to adsorb target substances at high salt concentrations makes it an effective tool in the purification of antibodies from complex mixtures . The binding characteristics of NBMEA allow for selective isolation of desired proteins while minimizing contamination from other cellular components.

3. Receptor Binding Affinity

Research has demonstrated that NBMEA derivatives can act as agonists at serotonin receptors (5-HT and 5-HT). A study involving structural variations of N-benzyl phenethylamines found that certain substitutions significantly increased binding affinity and functional activity at these receptors . For instance, compounds derived from NBMEA showed high affinity (subnanomolar range) for the 5-HT receptor, indicating potential applications in neuropharmacology.

Case Study 1: Protein Purification

In a study examining the use of NBMEA in protein purification, researchers demonstrated that immobilized NBMEA ligands on chromatographic supports effectively separated monoclonal antibodies from contaminating proteins. The study highlighted the efficiency of this method under varying ionic strengths, showcasing the versatility of NBMEA in biotechnological applications .

Case Study 2: Neuropharmacological Potential

Another significant research effort focused on the neuropharmacological effects of N-benzyl derivatives related to NBMEA. The findings indicated that these compounds could modulate serotonin receptor activity, suggesting their potential use in treating mood disorders or other neurological conditions . The structure-activity relationship (SAR) studies revealed that modifications to the benzyl group could enhance receptor selectivity and potency.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic applications of N-benzyl-N-methylethanolamine in pharmaceutical intermediates, and how can its purity and structural integrity be verified experimentally?

this compound is widely used to synthesize anti-asthma drugs (e.g., β-agonists), cardiovascular agents (e.g., Nicardipine), and pesticides. To confirm purity and structure, researchers employ high-performance liquid chromatography (HPLC) for quantitative analysis, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., verifying amine and hydroxyl proton signals), and mass spectrometry (MS) for molecular weight confirmation. Cross-referencing with pharmacopeial standards (e.g., USP) ensures regulatory compliance .

Q. How is this compound utilized in mixed-mode chromatography, and what experimental parameters optimize its performance in biomolecule purification?

As a multimodal ligand in chromatography resins (e.g., Capto Adhere), this compound combines hydrophobic, ion-exchange, and hydrogen-bonding interactions. Key parameters include pH adjustment (e.g., pH 6–8 for anion exchange dominance), salt concentration gradients (e.g., 0–1M NaCl for elution control), and ligand density optimization to balance selectivity and capacity. Validation via dynamic binding capacity assays and host cell DNA/protein clearance studies ensures efficacy in antibody or plasmid DNA purification .

Advanced Research Questions

Q. What mechanistic insights explain the proton exchange kinetics of this compound in aqueous acidic environments, and how do structural modifications alter reaction rates?

Proton exchange in this compound involves hydrogen bonding between water protons and the aromatic ring , as demonstrated by NMR kinetic studies. The rate constant (k) is influenced by steric hindrance from the benzyl group and electronic effects of substituents. For example, replacing the hydroxyl group with a chloroethyl moiety (as in N-benzyl-N-methyl-2-chloroethylamine) increases k due to reduced hydrogen-bonding stability. Advanced analysis uses high-resolution NMR line-shape simulations and isotopic labeling (e.g., deuterated solvents) to track exchange pathways .

Q. How can this compound be functionalized to develop Mu opioid receptor ligands, and what pharmacological assays validate their activity?

Alkylation of this compound with bromo-3-phenylpropane yields compounds like N-benzyl-N-methyl-2-(3-phenylpropoxy)ethanamine , which show Mu receptor affinity. Key steps include Schlenk-line techniques for moisture-sensitive reactions and column chromatography for purification. Pharmacological validation involves radioligand binding assays (e.g., displacement of [³H]DAMGO) and functional cAMP inhibition assays in transfected HEK293 cells. Structure-activity relationship (SAR) studies further refine substituent effects on potency .

Q. What chromatographic selectivity does this compound exhibit for short oligonucleotides, and how can this be leveraged in point-of-care diagnostic platforms?

When immobilized on agarose beads, this compound selectively binds 25–100 bp oligonucleotides while excluding longer fragments (>200 bp). This property is exploited in solid-phase extraction (SPE) for rapid pathogen detection (e.g., SARS-CoV-2 RNA). Optimization involves tuning ligand porosity (~100 nm) and binding buffer composition (e.g., 20 mM Tris-HCl, pH 7.5). Validation via gel electrophoresis and qPCR efficiency tests ensures minimal primer dimer interference .

Q. How do kinetic and thermodynamic parameters for this compound compare to structurally analogous tertiary amines in proton exchange studies?

Comparative studies using stopped-flow kinetics and Eyring plot analysis reveal that this compound exhibits slower exchange rates than N,N-dimethylbenzylamine due to hydrogen bonding with the ethanolamine hydroxyl group. Thermodynamic parameters (ΔH‡, ΔS‡) derived from variable-temperature NMR highlight entropy-driven mechanisms in bulkier analogs. Such data inform computational models (e.g., DFT calculations) to predict solvent effects on reaction pathways .

Methodological Notes

- Analytical Validation : Always cross-reference with USP/EP standards for regulatory compliance .

- Synthetic Protocols : Use inert atmospheres (N₂/Ar) for moisture-sensitive alkylations .

- Chromatography Optimization : Conduct Design of Experiments (DoE) to balance ligand density and binding kinetics .

Properties

IUPAC Name |

2-[benzyl(methyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUANPHGFPAJCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059242 | |

| Record name | Ethanol, 2-[methyl(phenylmethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-98-4 | |

| Record name | N-Benzyl-N-methylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-N-methylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[methyl(phenylmethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[methyl(phenylmethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylmethylamino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYL-N-METHYLETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LYX8089C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.